

3-Chloro-4-methoxypyridine Hydrochloride: Synthesis & Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-4-methoxypyridine
hydrochloride

CAS No.: 861024-97-7

Cat. No.: B11912602

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Executive Summary

Target Molecule: **3-Chloro-4-methoxypyridine Hydrochloride** CAS (Free Base): 82257-09-8
CAS (HCl Salt): 1049666-47-0 Core Application: Critical intermediate for kinase inhibitors (e.g.,
c-Met, ALK inhibitors) and heterocyclic pharmaceutical scaffolds.

This technical guide details the synthesis of **3-chloro-4-methoxypyridine hydrochloride**. Unlike generic preparations, this document focuses on the regioselective Nucleophilic Aromatic Substitution (

) of 3,4-dichloropyridine as the primary industrial route. This pathway offers superior scalability and regiocontrol compared to direct electrophilic chlorination of 4-methoxypyridine, which often suffers from over-chlorination (3,5-dichloro impurities) or poor selectivity.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the functionalization of the pyridine ring at the C4 position. The electron-deficient nature of the pyridine ring—further activated by the inductive

effect of the chlorine atoms—makes 3,4-dichloropyridine an ideal substrate for

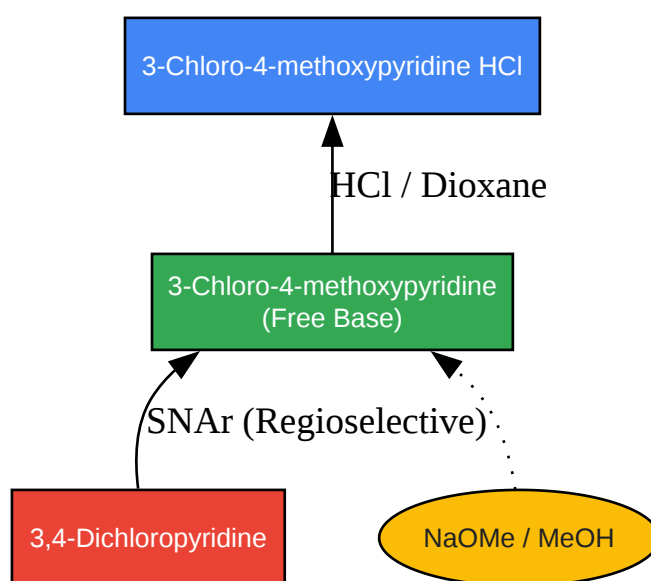
Logical Disconnection

- Target: 3-Chloro-4-methoxypyridine HCl
- Precursor: 3-Chloro-4-methoxypyridine (Free Base)
- Key Disconnection: C4–O bond formation via displacement of a leaving group (Cl).
- Starting Material: 3,4-Dichloropyridine.

Mechanistic Rationale

In 3,4-dichloropyridine, the chlorine at the C4 position is significantly more reactive toward nucleophiles than the chlorine at C3.

- C4 Position: Para to the pyridine nitrogen. Nucleophilic attack yields a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, stabilizing the transition state.
- C3 Position: Meta to the pyridine nitrogen. Attack here does not allow charge delocalization onto the nitrogen, making the activation energy significantly higher.



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Figure 1: Retrosynthetic logic flow prioritizing the C4-selective

pathway.

Primary Synthesis Pathway: Regioselective

This protocol describes the reaction of 3,4-dichloropyridine with sodium methoxide.^{[1][2][3]} This is the "Gold Standard" route due to the commercial availability of the starting material and the high regioselectivity (>95:5 favoring C4 substitution).

Reaction Scheme

3,4-Dichloropyridine + NaOMe

3-Chloro-4-methoxypyridine + NaCl

Experimental Protocol

Step 1: Nucleophilic Substitution^{[4][5]}

- Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and internal temperature probe.
- Reagent Preparation:
 - Charge Methanol (anhydrous, 150 mL).
 - Option A (Commercial Solution): Add Sodium Methoxide (25 wt% in MeOH, 1.1 equiv).
 - Option B (In-situ): Carefully add Sodium metal (1.1 equiv) to the methanol at 0°C and stir until dissolved.
- Addition: Add 3,4-Dichloropyridine (1.0 equiv, e.g., 14.8 g) to the methoxide solution. The reaction is slightly exothermic.
- Reaction: Heat the mixture to reflux (65°C). Stir for 4–6 hours.

- Monitoring: Monitor by TLC (EtOAc/Hexane 1:4) or HPLC. The starting material (3,4-dichloropyridine) should disappear.
- Workup:
 - Cool the mixture to room temperature.
 - Concentrate under reduced pressure to remove most methanol (do not distill to dryness; keep ~20 mL volume).
 - Dilute with Water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL) or Ethyl Acetate.
 - Wash combined organics with Brine (50 mL).
 - Dry over Anhydrous

, filter, and concentrate to yield the crude oil (Free Base).
 - Yield Expectations: 85–95% crude yield.

Step 2: Salt Formation (Hydrochloride)

- Dissolution: Dissolve the crude 3-chloro-4-methoxypyridine oil in Diethyl Ether or 1,4-Dioxane (anhydrous, 5 volumes).
- Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane (1.2 equiv) dropwise.
 - Observation: A white precipitate will form immediately.
- Isolation: Stir at 0–5°C for 30 minutes. Filter the solid under nitrogen.
- Washing: Wash the filter cake with cold Diethyl Ether.
- Drying: Dry in a vacuum oven at 40°C for 4 hours.

Key Data Points

Parameter	Specification
Appearance	White to off-white crystalline solid
Melting Point	205–208°C (dec)
¹ H NMR (DMSO-d ₆)	δ 8.75 (s, 1H, C2-H), 8.60 (d, 1H, C6-H), 7.45 (d, 1H, C5-H), 4.05 (s, 3H, OMe)
Regioselectivity	>95% C4-substitution (verified by C5-H doublet coupling)

Alternative Pathway: O-Methylation of Pyridone

This route is useful if 3-chloro-4-hydroxypyridine is already available or if avoiding chlorinated solvents/reagents is necessary.

Reaction Scheme

3-Chloro-4-hydroxypyridine + MeI

3-Chloro-4-methoxypyridine

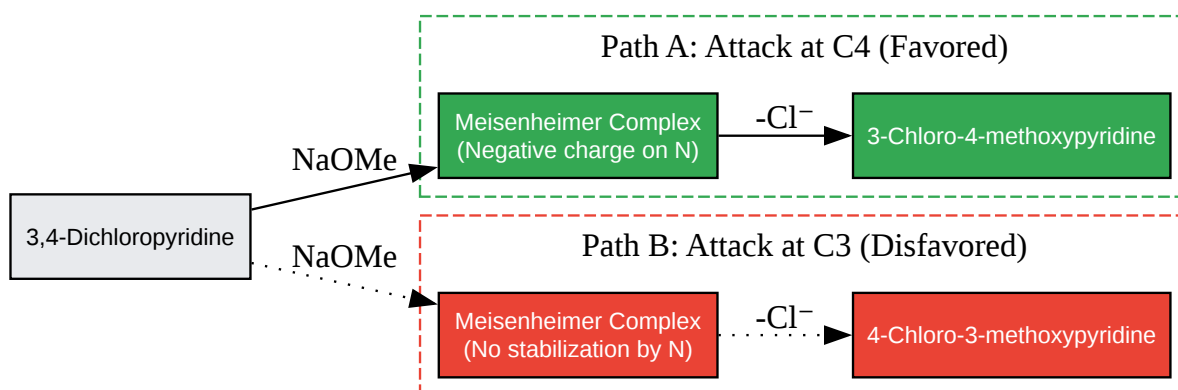
Protocol Summary

- Suspend 3-chloro-4-hydroxypyridine (1.0 equiv) and Potassium Carbonate (2.0 equiv) in DMF.
- Add Methyl Iodide (MeI, 1.2 equiv) dropwise at room temperature.
- Stir at 40–50°C for 12 hours.
- Pour into ice water and extract with EtOAc.
- Note: This route may produce N-methylated byproducts (pyridones), requiring chromatographic separation. The

route (Section 3) is generally cleaner.

Mechanistic Visualization ()

The regioselectivity is the critical success factor. The diagram below illustrates why the 4-position is favored over the 3-position.



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Figure 2: Mechanistic divergence showing the stabilization of the C4-attack intermediate by the pyridine nitrogen.

Troubleshooting & Critical Control Points

Issue	Probable Cause	Corrective Action
Low Yield	Moisture in reaction (NaOMe is hydrolyzed to NaOH).	Ensure MeOH is anhydrous. ^[1] Use fresh NaOMe or generate in situ with Na metal.
Regioisomer Impurity	High temperature forcing C3 substitution.	Maintain reflux at 65°C; do not use higher boiling solvents (e.g., DMF) unless necessary.
Incomplete Conversion	Stoichiometry error.	Use 1.1–1.2 equiv of NaOMe. Excess is easily removed during aqueous workup.
Oily Product	Free base is an oil/low-melting solid.	Proceed directly to HCl salt formation for easier handling and storage.

References

- Regioselectivity in Pyridine Substitution
 - Title: Ortho-selectivity in the nucleophilic aromatic substitution () reactions of 3-substituted, 2,6-dichloropyridines.
 - Source: ResearchG
 - Context: Confirms the electronic preference for para (C4) vs meta (C3)
- Synthesis of 4-Methoxypyridine Derivatives
 - Title: WO2016161960A1 - Novel 5 or 8-substituted imidazo[1,5-a]pyridines.
 - Source: Google P
 - Context: Describes the synthesis of "Diethyl 3-chloro-4-methoxypyridine-2,6-dicarboxylate" via methylation, validating the chemical stability and form
- General Pyridine Chemistry
 - Title: Hetero-Aromatic Nitrogen Compounds - Pyrroles and Pyridines.
 - Source: Springer US.
 - Context: Foundational text confirming the reactivity order of halopyridines (C4 > C2 >> C3) toward nucleophiles.

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